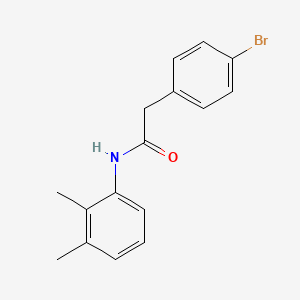
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first developed in Russia in the 1980s as an antiasthenic medication, and it is currently used as a nootropic agent due to its cognitive enhancing properties. Bromantane has gained popularity in recent years due to its ability to improve physical and mental performance, and its potential as a treatment for neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide is not fully understood. However, it is believed to modulate the levels of dopamine and serotonin in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and physiological effects:
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been shown to increase the expression of BDNF, which can promote neurogenesis and improve cognitive function. Additionally, 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide has been shown to enhance physical performance, reduce fatigue, and improve endurance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects are well-documented. However, one limitation of using 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide may have neuroprotective properties, and further research is needed to determine its efficacy in treating these conditions. Another area of interest is its effects on physical performance and endurance. Further research is needed to determine the optimal dosage and duration of treatment for these effects. Finally, more research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide and its effects on the brain and body.
Métodos De Síntesis
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide is synthesized through a multistep reaction process. The first step involves the reaction of 4-bromobenzyl chloride with 2,3-dimethylaniline to form 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is obtained after purification through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to enhance cognitive function, improve physical performance, and reduce fatigue. Studies have also suggested that 2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide may have neuroprotective properties and may be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-4-3-5-15(12(11)2)18-16(19)10-13-6-8-14(17)9-7-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIZLHUNPZWOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2,3-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

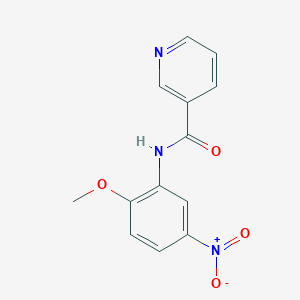
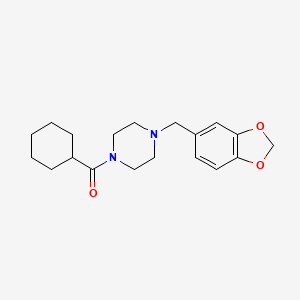
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
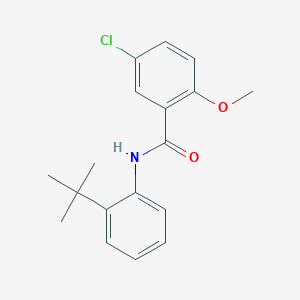
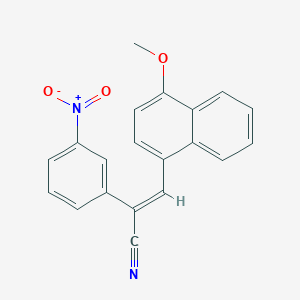
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)